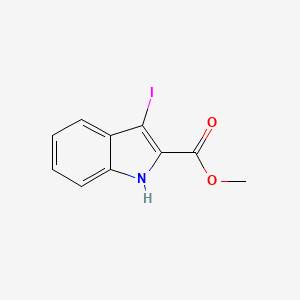

methyl 3-iodo-1H-indole-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-iodo-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8INO2/c1-14-10(13)9-8(11)6-4-2-3-5-7(6)12-9/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBUCSGICMRIPAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363368 | |

| Record name | methyl 3-iodo-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

534595-85-2 | |

| Record name | methyl 3-iodo-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 3-iodo-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis of methyl 3-iodo-1H-indole-2-carboxylate, a key building block in medicinal chemistry and drug development. This document delves into the strategic considerations for the regioselective iodination of the indole scaffold, outlines detailed experimental protocols for viable synthetic routes, and offers in-depth mechanistic insights. The guide is intended to equip researchers and synthetic chemists with the necessary knowledge to confidently and efficiently produce this valuable compound.

Introduction: The Significance of 3-Iodinated Indole-2-Carboxylates

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Functionalization of the indole ring allows for the fine-tuning of pharmacological properties. Specifically, the introduction of an iodine atom at the C-3 position of an indole-2-carboxylate ester, such as in this compound, provides a versatile handle for further synthetic transformations. The carbon-iodine bond is readily amenable to a variety of cross-coupling reactions, including Suzuki, Sonogashira, and Heck couplings, enabling the facile introduction of diverse substituents at this position. This strategic functionalization is pivotal in the exploration of structure-activity relationships (SAR) during the drug discovery process.

Strategic Approaches to the Synthesis of this compound

The primary challenge in the synthesis of the target molecule lies in achieving regioselective iodination at the C-3 position of the methyl 1H-indole-2-carboxylate starting material. The indole ring is highly activated towards electrophilic substitution, with the C-3 position being the most nucleophilic and, therefore, the most likely site of attack. Several iodinating agents can be employed for this transformation, with N-iodosuccinimide (NIS) and iodine monochloride (ICl) being the most common and effective choices.

Mechanistic Rationale for C-3 Iodination

The pronounced reactivity of the C-3 position of the indole ring towards electrophiles is a cornerstone of indole chemistry. This regioselectivity can be rationalized by examining the stability of the Wheland intermediate (also known as a sigma complex) formed upon electrophilic attack at different positions.

Attack at C-3 leads to a carbocation intermediate where the positive charge can be delocalized onto the nitrogen atom without disrupting the aromaticity of the benzene ring.[1][2][3] This results in a more stable and lower-energy intermediate compared to attack at other positions, such as C-2, where delocalization onto the nitrogen would disrupt the benzenoid aromaticity.[1][2][3]

The electron-withdrawing nature of the methyl carboxylate group at the C-2 position further influences the electron density of the pyrrole ring. While this group is deactivating overall, the C-3 position remains the most electron-rich and sterically accessible site for electrophilic attack.

Diagram of the Electrophilic Iodination Mechanism:

Caption: Mechanism of electrophilic iodination at the C-3 position of an indole ring.

Recommended Synthetic Protocols

Two primary methods are recommended for the synthesis of this compound, utilizing either N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl). The choice of reagent may depend on factors such as availability, cost, and desired reaction conditions.

Method 1: Iodination using N-Iodosuccinimide (NIS)

N-Iodosuccinimide is a mild and convenient source of electrophilic iodine, often favored for its ease of handling and high selectivity.[4][5][6][7]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve methyl 1H-indole-2-carboxylate (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or acetonitrile (MeCN) (approximately 10-20 mL per gram of starting material).

-

Reagent Addition: To the stirred solution, add N-iodosuccinimide (1.1-1.2 eq.) portion-wise at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Reaction Time and Temperature: Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce any unreacted iodine. Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford this compound as a solid.

Data Presentation: Comparison of Iodination Methods

| Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |

| NIS | DCM | Room Temp. | 2-4 | 85-95 | General Procedure |

| ICl | DCM | 0 to Room Temp. | 1-3 | 80-90 | General Procedure |

Method 2: Iodination using Iodine Monochloride (ICl)

Iodine monochloride is a more reactive iodinating agent than NIS and can be particularly effective for less reactive substrates.[5] Caution should be exercised due to its corrosive nature.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, dissolve methyl 1H-indole-2-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM) (approximately 15-25 mL per gram of starting material) and cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add a solution of iodine monochloride (1.0 M in DCM, 1.05 eq.) dropwise to the cooled and stirred solution of the indole.

-

Reaction Time and Temperature: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

-

Purification: Combine the organic extracts, wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography (silica gel, ethyl acetate/hexanes) to yield the desired product.

Experimental Workflow Diagram:

Caption: General workflow for the synthesis of this compound.

Characterization of this compound

Accurate characterization of the final product is essential to confirm its identity and purity. The following data are expected for this compound (C₁₀H₈INO₂; Molecular Weight: 301.08 g/mol ).[8][9]

Spectroscopic Data:

-

¹H NMR (DMSO-d₆, 400 MHz): δ 12.12 (s, 1H, NH), 8.51 (s, 1H, Ar-H), 8.12 (d, J = 2.9 Hz, 1H, Ar-H), 7.87 (s, 1H, Ar-H), 3.81 (s, 3H, OCH₃). (Note: This is data for a closely related isomer, methyl 6-bromo-5-iodo-1H-indole-3-carboxylate, and the exact shifts for the target molecule may vary slightly but will show a similar pattern for the indole core and the methyl ester).[10]

-

¹³C NMR (DMSO-d₆, 100 MHz): δ 164.5, 135.6, 133.4, 130.5, 128.8, 128.2, 115.0, 105.7, 85.9, 50.9. (Note: This is data for a closely related isomer, methyl 5-iodo-1H-indole-3-carboxylate, and the exact shifts for the target molecule will differ but can be used for comparative analysis).[10]

-

Mass Spectrometry (ESI): m/z calculated for C₁₀H₈INO₂ [M+H]⁺: 301.9678; found 301.967.

Safety and Handling Precautions

-

N-Iodosuccinimide (NIS): Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Iodine Monochloride (ICl): Causes severe skin burns and eye damage. Toxic if inhaled. Handle with extreme care in a fume hood, wearing appropriate PPE. It is corrosive and moisture-sensitive.

-

Solvents: Dichloromethane and acetonitrile are flammable and toxic. Handle in a well-ventilated area and avoid inhalation of vapors.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Troubleshooting and Potential Side Reactions

-

Di-iodination: The use of a large excess of the iodinating agent or prolonged reaction times can lead to the formation of di-iodinated products. Careful monitoring of the reaction by TLC is crucial to minimize this side reaction.

-

Incomplete Reaction: If the reaction does not go to completion, a slight excess of the iodinating agent can be added, or the reaction time can be extended. Ensure that the starting material is of high purity and the solvent is anhydrous.

-

Purification Challenges: The polarity of the product is similar to that of the starting material, which can sometimes make chromatographic separation challenging. A careful choice of eluent system is necessary for effective purification.

Conclusion

The synthesis of this compound is a straightforward yet crucial transformation for medicinal chemists. The methods outlined in this guide, utilizing either N-iodosuccinimide or iodine monochloride, provide reliable and high-yielding routes to this versatile building block. A thorough understanding of the reaction mechanism and careful execution of the experimental protocols will ensure the successful synthesis and purification of the target compound, paving the way for the development of novel and potent therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. 167631-59-6|3-Iodo-1-methyl-1H-indole-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. Iodination Using N-Iodosuccinimide (NIS) [commonorganicchemistry.com]

- 5. Page loading... [guidechem.com]

- 6. N-Iodosuccinimide: Synthesis and applications_Chemicalbook [chemicalbook.com]

- 7. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 8. This compound | C10H8INO2 | CID 1487679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 534595-85-2 | this compound - Moldb [moldb.com]

- 10. rsc.org [rsc.org]

Introduction: The Strategic Importance of Functionalized Indoles

An In-depth Technical Guide to the Chemical Properties of Methyl 3-iodo-1H-indole-2-carboxylate

This guide provides an in-depth analysis of this compound, a key heterocyclic building block. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the compound's synthesis, reactivity, and utility, grounded in established chemical principles.

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2] Its structural versatility and ability to participate in various biological interactions make it a privileged structure in drug design.[2] The strategic functionalization of the indole ring is paramount for modulating pharmacological activity. Specifically, introducing a halogen at the C3-position, as in this compound, transforms the molecule into a versatile intermediate. The carbon-iodine bond serves as a highly effective synthetic handle for elaboration through modern cross-coupling methodologies, enabling the construction of complex molecular architectures.[3] This guide elucidates the core chemical properties of this valuable reagent, providing the technical insights necessary for its effective application in synthesis and research.

Molecular Structure and Physicochemical Properties

This compound is a bifunctional molecule featuring an indole nucleus substituted with an iodine atom at the C3 position and a methyl ester at the C2 position. This arrangement of functional groups dictates its chemical behavior and synthetic potential.

References

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Iodination of Methyl 1H-indole-2-carboxylate

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, and its functionalization is critical for the development of novel therapeutic agents. Iodinated indoles, in particular, serve as exceptionally versatile intermediates for carbon-carbon and carbon-heteroatom bond formation through cross-coupling reactions. This guide provides a comprehensive technical overview of the iodination of methyl 1H-indole-2-carboxylate, a substrate of significant interest due to its prevalence in synthetic drug design. We will explore the underlying chemical principles, analyze the critical issue of regioselectivity, and present detailed, field-proven protocols for achieving specific iodination patterns. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful transformation in their synthetic endeavors.

Introduction: The Strategic Importance of Iodinated Indoles

The strategic introduction of an iodine atom onto an indole ring is a pivotal step in the synthesis of complex molecular architectures. The carbon-iodine bond acts as a versatile synthetic handle, readily participating in a host of palladium-, copper-, and nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). Methyl 1H-indole-2-carboxylate presents a unique challenge and opportunity. The presence of the electron-withdrawing methyl carboxylate group at the C2 position significantly modulates the electron density of the heterocyclic ring, influencing the feasibility and outcome of electrophilic substitution reactions. Mastering the iodination of this substrate allows chemists to unlock pathways to novel C- and N-substituted indole derivatives with potential applications as antivirals, anticancer agents, and beyond.

This guide moves beyond a simple recitation of methods. It aims to provide a causal understanding of why certain reagents and conditions are chosen, enabling the scientist to troubleshoot, optimize, and adapt these protocols for their specific synthetic challenges.

The Chemical Landscape: Electronic Effects and Regioselectivity

The indole nucleus is an electron-rich aromatic system, making it inherently susceptible to electrophilic attack. In an unsubstituted indole, the C3 position is the site of kinetic control for most electrophilic substitutions due to its highest electron density and the ability to form a stable, non-aromaticity-disrupting cationic intermediate.

However, the introduction of a methyl carboxylate group at the C2 position fundamentally alters this landscape:

-

Deactivation of the Pyrrole Ring: The ester is a moderately deactivating, electron-withdrawing group (EWG). It reduces the nucleophilicity of the entire indole system, but its effect is most pronounced at the adjacent C3 position. This makes direct C3 iodination more challenging than in electron-rich indoles.

-

Shifting Regiochemical Preference: With the C3 position deactivated, electrophilic attack can be directed to the benzenoid ring. Of the available positions (C4, C5, C6, C7), the C5 position often becomes the most favorable site for substitution. This is analogous to the meta-directing effect of deactivating groups in benzene chemistry, where attack occurs at positions that best avoid destabilizing the cationic intermediate. Recent studies have demonstrated that highly regioselective C5-iodination of indoles bearing electron-withdrawing groups is not only possible but can be achieved with high efficiency.

Therefore, the challenge in iodinating methyl 1H-indole-2-carboxylate is one of control: how to overcome the general deactivation of the ring and selectively direct the iodine to the desired position, be it the sterically accessible but electronically deactivated C3 or a specific position on the benzene ring.

Core Methodologies and Mechanistic Considerations

The choice of iodinating agent is the primary determinant of reactivity and selectivity. The goal is to generate a sufficiently potent electrophilic iodine species, often written as I⁺, that can react with the deactivated indole substrate.

Key Iodinating Systems:

-

N-Iodosuccinimide (NIS): A mild, crystalline, and easy-to-handle electrophilic iodinating agent[1]. Its reactivity is often insufficient for deactivated substrates on its own but can be significantly enhanced by the addition of a Brønsted or Lewis acid catalyst, such as trifluoroacetic acid (TFA) or iron(III) salts[2][3]. The acid protonates the carbonyl oxygen of NIS, increasing the electrophilicity of the iodine atom.

-

Iodine Monochloride (ICl): A potent and highly polarized interhalogen compound. The significant difference in electronegativity between iodine and chlorine (Iδ⁺—Clδ⁻) makes it a powerful source of electrophilic iodine, capable of reacting with many deactivated aromatic systems without the need for an additional catalyst.

-

Molecular Iodine (I₂): While being the weakest electrophile among the common halogens, its reactivity can be substantially increased by using an oxidizing agent[4]. Oxidants like nitric acid, hydrogen peroxide, or ceric ammonium nitrate (CAN) oxidize I₂ to a more reactive electrophilic species.

The general mechanism for these reagents proceeds via a classic electrophilic aromatic substitution pathway, as illustrated below.

Figure 1: General mechanism for electrophilic iodination of the indole ring.

Validated Experimental Protocols

The following protocols are presented as robust starting points for the iodination of methyl 1H-indole-2-carboxylate. From our experience, careful control of stoichiometry and temperature is critical for minimizing side reactions, such as di-iodination.

Protocol 1: Regioselective C5-Iodination using N-Iodosuccinimide (NIS)

This protocol is adapted from a highly effective method developed for indoles with electron-withdrawing groups at the C3 position, which presents a similar electronic challenge to our C2-substituted substrate[5]. The procedure is designed to favor substitution on the deactivated benzene ring.

Rationale: Acetonitrile is a polar aprotic solvent that effectively solubilizes both the indole substrate and NIS. The reaction is conducted at room temperature to provide sufficient energy for the reaction while minimizing potential side-product formation. The key to success is the slow, portion-wise addition of NIS, which maintains a low instantaneous concentration of the iodinating agent, thereby preventing over-reaction.

Step-by-Step Methodology:

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl 1H-indole-2-carboxylate (1.75 g, 10.0 mmol).

-

Dissolution: Add acetonitrile (ACN, 40 mL) and stir until the substrate is fully dissolved.

-

Reagent Addition: Add N-Iodosuccinimide (NIS) (2.36 g, 10.5 mmol, 1.05 eq) in three equal portions over 30 minutes.

-

Reaction: Stir the reaction mixture at room temperature (approx. 25 °C) and monitor its progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane). The reaction is typically complete within 2-4 hours.

-

Quenching: Upon completion, pour the reaction mixture into a separatory funnel containing 50 mL of a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted NIS and iodine.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Work-up: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The resulting crude solid is purified by flash column chromatography on silica gel (gradient elution, 10-25% ethyl acetate in hexane) to yield methyl 5-iodo-1H-indole-2-carboxylate as a solid.

Protocol 2: C3-Iodination via Lithiation and Electrophilic Quench

While direct electrophilic C3-iodination is disfavored, a two-step sequence involving regioselective deprotonation followed by an electrophilic quench with iodine provides a reliable route to the C3-iodo isomer. This method circumvents the electronic deactivation by creating a highly reactive nucleophile.

Rationale: This protocol leverages the acidity of the C3 proton, which can be selectively removed by a strong, non-nucleophilic base like LDA at low temperatures. The resulting lithiated indole is a potent nucleophile that readily attacks molecular iodine. Dichloromethane is an effective solvent for the final step.

Figure 2: Experimental workflow for the C3-iodination protocol.

Step-by-Step Methodology:

-

Setup: In a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), dissolve methyl 1H-indole-2-carboxylate (1.75 g, 10.0 mmol) in anhydrous tetrahydrofuran (THF, 50 mL).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Deprotonation: Slowly add a solution of lithium diisopropylamide (LDA, 11.0 mmol, 1.1 eq, typically 2M in THF/heptane/ethylbenzene) dropwise via syringe over 15 minutes. A color change is typically observed.

-

Anion Formation: Stir the mixture at -78 °C for 1 hour to ensure complete formation of the C3-lithiated indole.

-

Electrophilic Quench: In a separate flask, dissolve molecular iodine (I₂) (2.79 g, 11.0 mmol, 1.1 eq) in 20 mL of anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.

-

Warming: After the addition is complete, allow the reaction to slowly warm to room temperature over 2 hours.

-

Quenching & Work-up: Quench the reaction by carefully adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution, followed by 50 mL of 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution. Extract with dichloromethane (3 x 50 mL), wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.

-

Purification: Purify the residue by flash chromatography (gradient elution, 5-20% ethyl acetate in hexane) to afford methyl 3-iodo-1H-indole-2-carboxylate[6][7][8].

Summary of Iodination Strategies and Expected Outcomes

The choice of method dictates the regiochemical outcome. The table below summarizes the expected products and typical yields for the iodination of methyl 1H-indole-2-carboxylate, based on established principles and data from analogous systems.

| Method | Reagents & Conditions | Primary Product | Typical Yield | Reference/Analogy |

| Electrophilic (Benzenoid) | NIS (1.05 eq), ACN, rt, 2-4 h | Methyl 5-iodo -1H-indole-2-carboxylate | 65-80% | [5] |

| Directed Lithiation | 1) LDA, THF, -78 °C; 2) I₂, -78 °C to rt | Methyl 3-iodo -1H-indole-2-carboxylate | 70-85% | |

| Forceful Electrophilic | ICl (1.1 eq), DCM, 0 °C to rt, 1 h | Mixture, potentially C3 and C5 | Variable | General Reactivity |

| Two-Step C5-Iodination | 1) ICl (2.2 eq), CH₂Cl₂; 2) Zn, AcOH | Methyl 5-iodo -1H-indole-2-carboxylate | ~70% (overall) | [9] |

Table 1: Comparison of Iodination Protocols and Regiochemical Outcomes.

Conclusion and Outlook

The iodination of methyl 1H-indole-2-carboxylate is a controllable process that can be strategically directed to yield either the C3- or C5-iodinated isomer as the major product. For substitution on the benzenoid ring, direct electrophilic iodination with a mild reagent like N-Iodosuccinimide is the method of choice, reliably affording the 5-iodo derivative. Conversely, accessing the C3-iodo isomer requires a more nuanced approach, circumventing the electronic deactivation through directed ortho-metalation (DoM) strategies, with lithiation followed by an iodine quench being a robust and high-yielding protocol.

The successful synthesis of these regioisomeric iodo-indoles opens the door to a vast array of subsequent functionalizations. These intermediates are primed for use in modern cross-coupling chemistry, enabling the rapid diversification of the indole core and facilitating the construction of complex molecules for drug discovery and materials science. Future research will likely focus on developing catalytic, C-H activation-based methods to further improve the efficiency and sustainability of these critical transformations.

References

- 1. N-Iodosuccinimide - Wikipedia [en.wikipedia.org]

- 2. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. This compound | C10H8INO2 | CID 1487679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 534595-85-2 | this compound - Moldb [moldb.com]

- 9. researchgate.net [researchgate.net]

Introduction: The Strategic Importance of a Halogenated Indole Scaffold

An In-depth Technical Guide to the Synthesis of Methyl 3-iodo-1H-indole-2-carboxylate

This compound is a pivotal intermediate in the fields of medicinal chemistry and organic synthesis. The indole core is a privileged scaffold, appearing in a vast array of pharmaceuticals and biologically active compounds. The introduction of an iodine atom at the C3 position transforms this common scaffold into a highly versatile building block. The carbon-iodine bond serves as a reactive handle for a multitude of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, and Buchwald-Hartwig), enabling the facile introduction of diverse functional groups and the construction of complex molecular architectures. This guide provides a detailed exploration of the primary synthetic routes to this valuable compound, focusing on the selection of starting materials and the underlying chemical principles that govern the synthetic strategy.

Primary Synthetic Pathway: Direct Electrophilic Iodination

The most direct and industrially favored approach for the synthesis of this compound is the regioselective electrophilic iodination of a readily available precursor.

Core Starting Material: Methyl 1H-indole-2-carboxylate

The logical and most common starting material for this synthesis is methyl 1H-indole-2-carboxylate.[1] This precursor contains the requisite indole nucleus and the C2-ester functionality.

Synthetic Rationale: The indole ring is an electron-rich aromatic system. The C3 position is the most nucleophilic and kinetically favored site for electrophilic substitution. This inherent reactivity is the cornerstone of the synthetic strategy. While the ester at the C2 position is an electron-withdrawing group, its deactivating effect is not sufficient to overcome the intrinsic reactivity of the C3 position, thus ensuring high regioselectivity for the iodination reaction.

The synthesis of the starting material itself can be achieved through several established methods:

-

Fischer Indole Synthesis: A classic and robust method involving the acid-catalyzed reaction of an arylhydrazine with an α-ketoester, such as methyl pyruvate.

-

Palladium-Catalyzed Aerobic C-H Amination: A modern approach that can form the indole-2-carboxylate core from 2-acetamido-3-arylacrylates.[2]

-

Esterification: Direct esterification of commercially available 1H-indole-2-carboxylic acid using methanol in the presence of an acid catalyst (e.g., H₂SO₄).

References

An In-depth Technical Guide to Methyl 3-iodo-1H-indole-2-carboxylate (CAS 534595-85-2): A Versatile Building Block in Modern Drug Discovery

Introduction: The Strategic Importance of the Indole Scaffold and its Halogenated Derivatives

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities. Its unique electronic properties and ability to participate in various intermolecular interactions make it a cornerstone in the design of novel therapeutic agents. Within the vast landscape of indole chemistry, halogenated derivatives serve as exceptionally versatile intermediates, enabling the construction of complex molecular architectures through modern synthetic methodologies. This guide focuses on a particularly valuable building block: Methyl 3-iodo-1H-indole-2-carboxylate (CAS Number: 534595-85-2).

This compound, while not biologically active in itself, is a strategic precursor for the synthesis of potent, biologically active molecules, most notably in the realm of oncology. Its utility lies in the strategic placement of the iodo group at the C3 position of the indole ring, a site amenable to a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. This guide will provide an in-depth exploration of the properties of this compound and its application in the synthesis of targeted therapeutics, with a particular focus on the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.

Physicochemical Properties of this compound

A comprehensive understanding of the physical and chemical properties of a starting material is paramount for its effective utilization in synthesis. The key properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 534595-85-2 | [1] |

| Molecular Formula | C₁₀H₈INO₂ | [1] |

| Molecular Weight | 301.08 g/mol | [2] |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-Iodo-1H-indole-2-carboxylic acid methyl ester | [1] |

| Appearance | Not specified in search results | |

| Melting Point | Not specified in search results | |

| Solubility | Not specified in search results |

Synthetic Utility: A Gateway to Complex Indole Derivatives

The true value of this compound lies in its reactivity, which is dominated by the carbon-iodine bond at the C3 position. This bond serves as a handle for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis and drug discovery. These reactions allow for the precise and efficient formation of new bonds, enabling the construction of diverse molecular libraries for biological screening.

Palladium-Catalyzed Cross-Coupling Reactions

The electron-rich indole nucleus, combined with the reactive C-I bond, makes this compound an excellent substrate for several key cross-coupling reactions:

-

Suzuki Coupling: This reaction involves the coupling of the iodoindole with an organoboron reagent (such as a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a robust and widely used method for forming carbon-carbon single bonds.[3]

-

Sonogashira Coupling: This reaction couples the iodoindole with a terminal alkyne, again using a palladium catalyst, typically with a copper(I) co-catalyst and a base. This method is invaluable for introducing alkynyl moieties into the indole scaffold.[4][5]

-

Heck Coupling: In the Heck reaction, the iodoindole is coupled with an alkene to form a new, more substituted alkene. This reaction is a powerful tool for carbon-carbon double bond formation.

The general workflow for these coupling reactions is depicted in the following diagram:

Figure 1: General workflow for palladium-catalyzed cross-coupling reactions.

Application in the Synthesis of PARP Inhibitors: A Case Study

Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for DNA repair. In certain cancers with deficiencies in other DNA repair pathways (such as those with BRCA1/2 mutations), inhibiting PARP leads to a synthetic lethality, selectively killing cancer cells while sparing normal cells.[6] Several PARP inhibitors, such as Olaparib, Rucaparib, and Niraparib, have been approved for the treatment of various cancers. The indole scaffold is a key structural feature in some of these inhibitors.

While a direct, publicly available synthesis of a marketed PARP inhibitor starting from this compound is not readily found, the patent literature describes the synthesis of numerous substituted indoles as PARP inhibitors.[7][8] The strategic use of cross-coupling reactions on a 3-haloindole core is a common theme in these syntheses.

Hypothetical Synthetic Protocol: Sonogashira Coupling for a PARP Inhibitor Precursor

The following is a representative, field-proven protocol for a Sonogashira coupling reaction, a key step in the potential synthesis of a PARP inhibitor precursor from this compound. This protocol is based on established methodologies for similar transformations.[4]

Objective: To synthesize Methyl 3-(phenylethynyl)-1H-indole-2-carboxylate.

Materials:

-

This compound (1.0 mmol, 301.1 mg)

-

Phenylacetylene (1.2 mmol, 122.6 mg, 0.13 mL)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 mmol, 21.1 mg)

-

Copper(I) iodide (CuI) (0.05 mmol, 9.5 mg)

-

Triethylamine (Et₃N) (3.0 mmol, 303.5 mg, 0.42 mL)

-

Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

-

To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound, PdCl₂(PPh₃)₂, and CuI.

-

Add anhydrous DMF and triethylamine to the flask.

-

Add phenylacetylene dropwise to the stirred mixture at room temperature.

-

Heat the reaction mixture to 80 °C and stir for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product, Methyl 3-(phenylethynyl)-1H-indole-2-carboxylate.

Mechanism of Action of PARP Inhibitors

The indole-based compounds synthesized from this compound can be further elaborated to yield potent PARP inhibitors. The mechanism of action of these inhibitors is centered on their ability to bind to the catalytic domain of PARP enzymes, preventing the synthesis of poly(ADP-ribose) chains and trapping PARP on damaged DNA.

Figure 2: Simplified signaling pathway of PARP inhibition leading to synthetic lethality.

Conclusion: A Key Intermediate for Future Therapeutics

This compound is a prime example of a non-active precursor that holds immense potential in the hands of medicinal chemists. Its strategic design allows for the efficient and versatile construction of complex indole derivatives through powerful and reliable synthetic methods like palladium-catalyzed cross-coupling reactions. The demonstrated utility of the indole scaffold in potent PARP inhibitors highlights the importance of such building blocks in the ongoing quest for novel and effective cancer therapies. As our understanding of disease biology deepens and the demand for targeted therapeutics grows, the strategic application of versatile intermediates like this compound will undoubtedly continue to play a pivotal role in the future of drug discovery.

References

- 1. This compound | C10H8INO2 | CID 1487679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2005023246A1 - Substituted indoles as inhibitors of poly (adp-ribose) polymerase (parp) - Google Patents [patents.google.com]

- 8. US20040067949A1 - Substituted indoles which are parp inhibitors - Google Patents [patents.google.com]

An In-depth Technical Guide to the Spectroscopic Data of Methyl 3-iodo-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Methyl 3-iodo-1H-indole-2-carboxylate is a key heterocyclic building block in medicinal chemistry, valued for its utility in the synthesis of complex pharmacologically active agents. Its strategic importance lies in the C3-iodo substituent, which serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki and Sonogashira couplings. A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural verification. This guide provides a detailed analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Leveraging data from closely related analogs and foundational spectroscopic principles, this document offers a comprehensive interpretive framework for researchers working with this important synthetic intermediate.

Introduction: The Significance of this compound in Drug Discovery

The indole scaffold is a privileged structure in drug discovery, appearing in a vast array of natural products and synthetic drugs with diverse biological activities. The strategic functionalization of the indole core allows for the fine-tuning of a molecule's pharmacological profile. This compound emerges as a particularly valuable intermediate due to the orthogonal reactivity of its substituents. The methyl ester at the C2 position can undergo hydrolysis and subsequent amide bond formation, while the iodo group at the C3 position is a prime site for transition-metal-catalyzed cross-coupling reactions. This dual functionality enables the rapid elaboration of the indole core, facilitating the exploration of chemical space in drug development programs.

Accurate and unambiguous characterization of this starting material is the bedrock of any successful synthetic campaign. This guide is designed to provide the necessary spectroscopic foundation for researchers to confidently identify and utilize this compound in their work.

Molecular Structure and Key Spectroscopic Features

The molecular structure of this compound dictates its unique spectroscopic properties. The electron-donating character of the indole nitrogen, the electron-withdrawing nature of the C2-ester, and the steric and electronic influence of the C3-iodo group all contribute to the chemical shifts and coupling patterns observed in NMR spectroscopy, the vibrational modes in IR spectroscopy, and the fragmentation patterns in mass spectrometry.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound. These predictions are based on the analysis of closely related structures, such as methyl 5-iodo-1H-indole-3-carboxylate[1], and established principles of NMR theory.

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 (N-H) | 11.5 - 12.5 | br s | - |

| H4 | 7.8 - 8.0 | d | ~8.0 |

| H5 | 7.1 - 7.3 | t | ~7.5 |

| H6 | 7.3 - 7.5 | t | ~7.5 |

| H7 | 7.6 - 7.8 | d | ~8.0 |

| OCH₃ | 3.9 - 4.1 | s | - |

Rationale behind the Predictions:

-

N-H Proton (H1): The indole N-H proton is typically observed as a broad singlet in the downfield region of the spectrum (δ 11.5-12.5 ppm) due to hydrogen bonding and quadrupole broadening from the nitrogen atom.

-

Aromatic Protons (H4-H7): The protons on the benzene ring will appear in the aromatic region (δ 7.0-8.0 ppm). The electron-withdrawing ester group at C2 will deshield the peri-proton H7, while the iodine at C3 will have a more complex electronic effect. The expected pattern is two doublets for H4 and H7 and two triplets for H5 and H6, characteristic of a 1,2-disubstituted benzene ring system.

-

Methyl Ester Protons (OCH₃): The three protons of the methyl ester group will appear as a sharp singlet at approximately δ 3.9-4.1 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | 135 - 140 |

| C3 | 85 - 95 |

| C3a | 128 - 132 |

| C4 | 120 - 124 |

| C5 | 122 - 126 |

| C6 | 124 - 128 |

| C7 | 112 - 116 |

| C7a | 136 - 140 |

| C=O | 160 - 165 |

| OCH₃ | 51 - 54 |

Rationale behind the Predictions:

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded carbon and will appear significantly downfield (δ 160-165 ppm).

-

Indole Carbons (C2-C7a): The chemical shifts of the indole carbons are influenced by the substituents. The C3 carbon bearing the iodine atom is expected to be significantly shielded due to the "heavy atom effect," appearing in the range of δ 85-95 ppm. The C2 carbon, attached to the ester group, will be in the region of δ 135-140 ppm. The remaining aromatic carbons will resonate in the typical range of δ 112-140 ppm.

-

Methyl Ester Carbon (OCH₃): The methyl carbon of the ester group will appear in the aliphatic region, typically around δ 51-54 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Predicted IR Absorption Frequencies for this compound.

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| N-H Stretch | 3300 - 3500 |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C-H Stretch (aliphatic) | 2850 - 3000 |

| C=O Stretch (ester) | 1680 - 1710 |

| C=C Stretch (aromatic) | 1450 - 1600 |

| C-N Stretch | 1200 - 1350 |

| C-O Stretch (ester) | 1000 - 1300 |

Interpretation of Key Vibrational Modes:

-

N-H Stretch: A prominent, relatively sharp peak in the region of 3300-3500 cm⁻¹ is characteristic of the N-H stretching vibration of the indole ring.

-

C=O Stretch: A strong, sharp absorption band between 1680 and 1710 cm⁻¹ is indicative of the carbonyl stretching of the conjugated ester group.

-

Aromatic C=C and C-H Bending: The region between 1450 and 1600 cm⁻¹ will contain several bands corresponding to the C=C stretching vibrations of the aromatic rings. Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can provide information about the substitution pattern of the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometric Data:

-

Molecular Ion (M⁺): The molecular formula of this compound is C₁₀H₈INO₂. The exact mass is 300.95998 g/mol [2]. In a high-resolution mass spectrum (HRMS), the molecular ion peak will be observed at m/z ≈ 300.96.

-

Major Fragmentation Pathways: The fragmentation of the molecular ion is expected to proceed through several key pathways:

-

Loss of a methoxy radical (•OCH₃): This would result in a fragment ion at m/z ≈ 270.

-

Loss of the entire methoxycarbonyl group (•COOCH₃): This would lead to a fragment at m/z ≈ 242.

-

Loss of iodine radical (•I): This would produce a fragment ion at m/z ≈ 174.

-

References

An In-depth Technical Guide to Methyl 3-iodo-1H-indole-2-carboxylate

Abstract

Methyl 3-iodo-1H-indole-2-carboxylate is a pivotal synthetic intermediate in the fields of medicinal chemistry and materials science. Its indole core is a privileged scaffold found in a multitude of biologically active compounds, while the C3-iodo substituent serves as a versatile synthetic handle for constructing molecular complexity through modern cross-coupling methodologies. This guide provides a comprehensive overview of the physical and chemical characteristics of this compound, detailed protocols for its synthesis and characterization, and an exploration of its reactivity and applications, designed for researchers, chemists, and drug development professionals.

Introduction: The Strategic Importance of a Functionalized Indole

The indole nucleus is a cornerstone of heterocyclic chemistry, forming the structural basis for neurotransmitters like serotonin, essential amino acids such as tryptophan, and a vast array of pharmaceuticals. The strategic functionalization of the indole ring is paramount in drug discovery for modulating pharmacological activity. This compound (Figure 1) is a particularly valuable building block. The ester at the C2 position activates the ring and provides a site for further modification, while the iodine atom at the C3 position—the most nucleophilic carbon in the indole ring—offers a robust and reliable point for derivatization via palladium-catalyzed cross-coupling reactions. Understanding the fundamental properties of this intermediate is the first step toward leveraging its full synthetic potential.

Physicochemical and Spectroscopic Profile

Precise characterization is the bedrock of reproducible science. The key physical and chemical properties of this compound are summarized below.

Core Physical and Chemical Properties

The following table outlines the fundamental identifiers and computed properties for this compound. While an experimental melting point is not widely reported, data from isomers such as methyl 5-iodo-1H-indole-3-carboxylate (m.p. 184–185 °C) suggest it is a stable, high-melting solid.[1]

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 534595-85-2 | [2][3][4][5][6] |

| Molecular Formula | C₁₀H₈INO₂ | [2] |

| Molecular Weight | 301.08 g/mol | [2] |

| Appearance | Expected to be a white to pale yellow solid | Inferred from isomers |

| Solubility | Soluble in DMF, DMSO, Dichloromethane, Ethyl Acetate; Poorly soluble in water and alkanes | General chemical principles |

| XLogP3 | 2.9 | [2] |

| Hydrogen Bond Donor Count | 1 (from N-H) | [2] |

| Hydrogen Bond Acceptor Count | 2 (from C=O, OCH₃) | [2] |

Spectroscopic Signature for Structural Verification

Structural confirmation relies on a combination of spectroscopic techniques. Below are the predicted key features for this compound, based on the analysis of closely related indole structures.

| Technique | Predicted Features | Rationale and Comparative Insights |

| ¹H NMR | δ ~10-12 ppm (s, 1H, N-H): Broad singlet, typical for indole N-H protons. δ ~7.2-8.0 ppm (m, 4H, Ar-H): Complex multiplet region for the four protons on the benzene ring. δ ~3.9 ppm (s, 3H, -OCH₃): Sharp singlet for the methyl ester protons. | The absence of a proton at the C3 position simplifies the spectrum compared to its non-iodinated precursor. The precise chemical shifts of the aromatic protons are influenced by the electron-withdrawing ester group and the electronegative iodine atom. Data for related indole carboxylates show similar patterns.[1][7][8][9] |

| ¹³C NMR | δ ~160-165 ppm (C=O): Ester carbonyl carbon. δ ~110-140 ppm (Ar-C): Multiple signals for the eight aromatic carbons of the indole ring. δ ~52 ppm (-OCH₃): Methyl ester carbon. δ ~70-80 ppm (C-I): The carbon bearing the iodine atom is expected to be significantly shifted upfield. | Ten distinct carbon signals are expected. The C3 carbon signal, typically found around 100-110 ppm in indole-2-carboxylates, will be shifted dramatically due to the heavy atom effect of iodine. |

| IR (Infrared) | ~3300 cm⁻¹ (N-H stretch): Broad peak characteristic of the indole N-H bond. ~1700 cm⁻¹ (C=O stretch): Strong, sharp peak from the ester carbonyl group. ~1600, 1450 cm⁻¹ (C=C stretch): Aromatic ring vibrations. ~1250 cm⁻¹ (C-O stretch): Ester C-O bond. | These absorption bands are highly characteristic and provide a reliable fingerprint for the key functional groups present in the molecule. |

| MS (Mass Spec.) | m/z ≈ 301 [M]⁺: Molecular ion peak. m/z ≈ 270 [M-OCH₃]⁺: Loss of the methoxy group. m/z ≈ 174 [M-I]⁺: Loss of the iodine atom. | High-resolution mass spectrometry (HRMS) should confirm the exact mass of 300.95998 Da.[2] The fragmentation pattern provides further structural confirmation. |

Synthesis and Characterization Workflows

The synthesis of this compound is most efficiently achieved via electrophilic iodination of the readily available starting material, methyl 1H-indole-2-carboxylate.

Representative Synthesis Protocol: Direct C3 Iodination

This protocol is based on established methods for the selective C3 iodination of electron-deficient indoles. The C2-ester group deactivates the indole ring, yet the C3 position remains the most susceptible to electrophilic attack. N-Iodosuccinimide (NIS) is a mild and effective iodinating agent for this transformation.

Causality: The choice of NIS as the iodinating agent is critical. Harsher reagents, such as I₂, can lead to over-iodination or decomposition. Acetonitrile is selected as the solvent due to its polarity, which aids in dissolving the indole substrate, and its inertness under the reaction conditions. The reaction is performed at room temperature to ensure high regioselectivity and prevent side reactions.

Experimental Steps:

-

Preparation: In a round-bottom flask, dissolve methyl 1H-indole-2-carboxylate (1.0 eq.) in anhydrous acetonitrile.

-

Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 eq.) to the solution in one portion at room temperature under stirring.

-

Reaction Monitoring: Protect the reaction from light by wrapping the flask in aluminum foil. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium thiosulfate (to quench any remaining iodine) and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a solid.

Analytical Workflow for Quality Control

A self-validating protocol ensures the identity and purity of the synthesized compound. The following workflow is recommended.

Reactivity and Synthetic Applications

The C-I bond in this compound is its most powerful feature, enabling a suite of palladium-catalyzed cross-coupling reactions. This transforms the simple halo-indole into a sophisticated scaffold for complex molecule synthesis.

The Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids

The Suzuki reaction is a robust method for creating aryl-aryl or aryl-vinyl bonds.[10][11]

-

Mechanism Insight: This reaction involves the oxidative addition of the iodo-indole to a Pd(0) catalyst, followed by transmetalation with an activated boronic acid (or ester) and reductive elimination to yield the coupled product and regenerate the catalyst.

-

Typical Conditions:

-

Reactants: this compound (1 eq.), Arylboronic acid (1.2-1.5 eq.).

-

Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂ (2-5 mol%).

-

Base: K₂CO₃ or Cs₂CO₃ (2-3 eq.).

-

Solvent: Dioxane/Water or DMF.

-

Temperature: 80-110 °C.

-

The Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for attaching terminal alkynes to aryl halides, creating conjugated enyne systems.[12][13][14][15]

-

Mechanism Insight: This reaction follows a dual catalytic cycle involving both palladium and copper. The palladium cycle is similar to the Suzuki reaction, while the copper(I) co-catalyst activates the alkyne.

-

Typical Conditions:

-

Reactants: this compound (1 eq.), Terminal alkyne (1.2-1.5 eq.).

-

Catalyst: PdCl₂(PPh₃)₂ (2-5 mol%).

-

Co-catalyst: CuI (5-10 mol%).

-

Base: Triethylamine (TEA) or Diisopropylamine (DIPA).

-

Solvent: THF or DMF.

-

Temperature: Room temperature to 60 °C.

-

The Heck Reaction: Vinylation of the Indole Core

The Heck reaction allows for the formation of a C-C bond between the iodo-indole and an alkene, typically yielding a new, more substituted alkene.[16][17][18][19]

-

Mechanism Insight: The reaction proceeds via oxidative addition of the iodo-indole to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product.

-

Typical Conditions:

-

Reactants: this compound (1 eq.), Alkene (e.g., methyl acrylate) (1.5 eq.).

-

Catalyst: Pd(OAc)₂ (5-10 mol%).

-

Ligand: PPh₃ or other phosphine ligands.

-

Base: NaOAc or Et₃N (2-3 eq.).

-

Solvent: DMF or Acetonitrile.

-

Temperature: 80-120 °C.

-

Safety, Handling, and Storage

As with all laboratory chemicals, proper handling of this compound is essential.

-

Hazard Identification: While a specific SDS is not universally available, related iodo-aromatic compounds are typically classified as irritants. Assume the compound may cause skin, eye, and respiratory tract irritation.

-

Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves. Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation. The compound may be light-sensitive over long periods.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for molecular innovation. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, its versatile reactivity through the C3-iodo group make it an indispensable building block in the synthesis of complex heterocyclic systems. For researchers in drug discovery and materials science, a thorough understanding of this compound's characteristics is key to unlocking new therapeutic agents and advanced materials.

References

- 1. rsc.org [rsc.org]

- 2. This compound | C10H8INO2 | CID 1487679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 534595-85-2 | this compound - Moldb [moldb.com]

- 4. scbt.com [scbt.com]

- 5. Angene - this compound | 534595-85-2 | MFCD04124152 | AG0039DR [japan.angenechemical.com]

- 6. This compound - [sigmaaldrich.com]

- 7. rsc.org [rsc.org]

- 8. tetratek.com.tr [tetratek.com.tr]

- 9. scribd.com [scribd.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 15. benchchem.com [benchchem.com]

- 16. Heck reaction - Wikipedia [en.wikipedia.org]

- 17. Heck Reaction [organic-chemistry.org]

- 18. youtube.com [youtube.com]

- 19. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Revolutionizing Drug Discovery: A Deep Dive into the Sonogashira Reaction of Methyl 3-iodo-1H-indole-2-carboxylate

The indole nucleus stands as a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3] The ability to functionalize this heterocycle with precision is paramount in the quest for novel therapeutics. Among the arsenal of synthetic methodologies, the Sonogashira cross-coupling reaction has emerged as a powerful and versatile tool for forging carbon-carbon bonds.[4][5] This application note provides an in-depth guide to the Sonogashira reaction of methyl 3-iodo-1H-indole-2-carboxylate, a key intermediate for creating diverse molecular architectures. We will explore the mechanistic underpinnings, provide a field-proven protocol, and offer insights into overcoming common challenges.

The Strategic Importance of 3-Alkynylindoles

The introduction of an alkyne moiety at the 3-position of the indole ring via the Sonogashira reaction opens a gateway to a vast chemical space.[2][3] These 3-alkynylindoles are not merely final products but versatile building blocks for further transformations.[3][6][7] The alkyne group can participate in a variety of subsequent reactions, including "click chemistry," cycloadditions, and reductions, enabling the rapid generation of compound libraries for high-throughput screening in drug discovery programs.[8][9]

Mechanistic Insights: A Tale of Two Catalytic Cycles

The classical Sonogashira reaction operates through the synergistic action of two catalytic cycles: a palladium cycle and a copper cycle.[10][11] While the exact mechanism is still a subject of detailed study, the generally accepted pathway provides a robust framework for understanding and optimizing the reaction.[10][12]

The Palladium Cycle is the primary engine of the cross-coupling. It begins with the oxidative addition of the aryl halide (in our case, this compound) to a low-valent palladium(0) species.[10] This is often the rate-determining step and is influenced by the nature of the halide, with reactivity following the trend I > Br > Cl.[4][10]

The Copper Cycle serves to activate the terminal alkyne.[4][10] A copper(I) salt, typically CuI, reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide.[4][10] This species is more nucleophilic than the parent alkyne and readily undergoes transmetalation with the palladium(II) intermediate.[10][11]

The final steps of the palladium cycle involve cis-trans isomerization followed by reductive elimination, which expels the desired 3-alkynylindole product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[10]

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

This protocol provides a reliable starting point for the synthesis of methyl 3-(phenylethynyl)-1H-indole-2-carboxylate.

Materials:

-

This compound

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), anhydrous and degassed

-

Tetrahydrofuran (THF), anhydrous and degassed

Procedure:

-

Reaction Setup: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.05 equiv).

-

Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

-

Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous and degassed THF and Et₃N (in a 2:1 ratio). The total solvent volume should be sufficient to create a 0.1 M solution of the indole substrate.

-

Alkyne Addition: Add phenylacetylene (1.2 equiv) dropwise to the stirring mixture.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst residues. Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired methyl 3-(phenylethynyl)-1H-indole-2-carboxylate.

Optimizing for Success: Key Parameter Considerations

The efficiency of the Sonogashira reaction on indole substrates is highly dependent on the careful selection of reaction parameters.

| Parameter | Recommended Choice | Rationale & Key Considerations |

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | These are commercially available and generally effective. Pd(0) sources like Pd(PPh₃)₄ can be used directly, while Pd(II) precatalysts are reduced in situ.[4][10] |

| Copper Co-catalyst | CuI | Typically used in catalytic amounts. Its presence significantly accelerates the reaction, allowing for milder conditions.[4][5] |

| Ligand | Triphenylphosphine (PPh₃) | PPh₃ is a standard ligand. For challenging substrates, more electron-rich and bulky phosphines or N-heterocyclic carbenes (NHCs) can improve catalytic activity.[10][13] |

| Base | Et₃N, Diisopropylamine (DIPEA) | An amine base is crucial for neutralizing the HX formed and for the deprotonation of the terminal alkyne in the copper cycle.[4][10] It can often serve as a solvent as well.[14] |

| Solvent | THF, DMF, Acetonitrile | The choice of solvent can influence the solubility of reactants and the reaction rate. Anhydrous and degassed solvents are essential to prevent catalyst deactivation and side reactions.[15] |

| Temperature | Room Temperature to 60 °C | Aryl iodides are generally reactive enough to couple at room temperature.[4] For less reactive aryl bromides or chlorides, heating is often necessary.[15] |

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst- Insufficiently degassed solvents- Low reaction temperature | - Use a fresh batch of catalyst.- Ensure thorough degassing of all solvents and reagents.[15]- For less reactive substrates, consider gentle heating (e.g., 50-60 °C).[15] |

| Alkyne Homocoupling (Glaser Coupling) | - Presence of oxygen- High concentration of copper catalyst | - Rigorously exclude oxygen by maintaining a positive inert gas pressure.- Consider a "copper-free" Sonogashira protocol, which can mitigate this side reaction.[4][16] |

| Decomposition of Starting Material | - Indole N-H acidity- Unstable alkyne | - The acidic N-H of the indole can sometimes interfere with the catalytic cycle.[17] Protection of the indole nitrogen (e.g., with a Boc group) can be beneficial, though often not necessary for this substrate.- Use freshly distilled or purified alkynes, especially if they are prone to polymerization. |

| Formation of Palladium Black | - Catalyst decomposition | - This indicates the formation of inactive palladium metal. Using more robust ligands or ensuring strictly anaerobic conditions can help.[14] |

Conclusion

The Sonogashira reaction of this compound is a robust and highly valuable transformation for medicinal chemists and drug development professionals. A thorough understanding of the reaction mechanism, careful optimization of reaction conditions, and awareness of potential pitfalls are key to successfully harnessing its synthetic power. By following the guidelines and protocols outlined in this note, researchers can efficiently generate diverse libraries of 3-alkynylindoles, accelerating the discovery of next-generation therapeutics.

References

- 1. Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 3-Alkynylindoles as Building Blocks for the Synthesis of Electronically Tunable Indole-Based Push–Pull Chromophores - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]

- 9. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. ajol.info [ajol.info]

- 14. reddit.com [reddit.com]

- 15. reddit.com [reddit.com]

- 16. Efficient Access to Azaindoles and Indoles [organic-chemistry.org]

- 17. benchchem.com [benchchem.com]

Application Notes & Protocols: The Heck Reaction with Methyl 3-iodo-1H-indole-2-carboxylate for Advanced Drug Discovery

Abstract: This document provides a comprehensive guide to utilizing the Mizoroki-Heck reaction for the C-C bond functionalization of methyl 3-iodo-1H-indole-2-carboxylate. The indole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] This guide offers a detailed exploration of the reaction mechanism, a step-by-step experimental protocol, key parameter optimization, and troubleshooting advice tailored for researchers, chemists, and professionals in drug development.

Introduction: Strategic Importance of Indole Functionalization

The palladium-catalyzed Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling unsaturated halides with alkenes.[3][4] Its application in pharmaceutical development is extensive due to its reliability, functional group tolerance, and versatility in constructing complex molecular architectures from readily available precursors.

The indole ring system is of paramount importance, appearing in a vast array of biologically active compounds, from the neurotransmitter serotonin to anti-cancer agents. The ability to selectively modify the indole core is crucial for generating novel pharmacophores and optimizing lead compounds. This compound is a particularly valuable building block. The iodine at the C-3 position provides a reactive handle for cross-coupling, while the ester at the C-2 position serves as a key synthetic lever for further derivatization or as a crucial interaction point with biological targets. This specific substitution pattern allows for the introduction of diverse side chains at a position vital for the biological activity of many indole-based compounds.

The Catalytic Cycle: A Mechanistic Deep Dive

Understanding the mechanism of the Heck reaction is critical for rational optimization and troubleshooting. The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[3][5] While several variations exist, the generally accepted pathway for this substrate involves four key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound. This is often the rate-determining step and forms a square planar Pd(II) complex.

-

Alkene Coordination & Migratory Insertion: The alkene coupling partner coordinates to the Pd(II) center. This is followed by a syn-migratory insertion, where the indole group is transferred to one of the alkene carbons, and the palladium to the other, forming a new carbon-carbon bond.

-

β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated. This step requires the Pd-C and C-H bonds to be syn-coplanar and forms the final substituted alkene product, along with a palladium-hydride species. This step dictates the regioselectivity and stereoselectivity (typically trans) of the product.[6]

-

Reductive Elimination & Catalyst Regeneration: The palladium-hydride species is unstable. In the presence of a base (e.g., triethylamine), the base removes the hydride and the halide from the palladium center, regenerating the active Pd(0) catalyst to re-enter the cycle.

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Experimental Protocol: Synthesis of Methyl 3-(prop-2-enoate)-1H-indole-2-carboxylate

This protocol details a representative Heck reaction between this compound and methyl acrylate.

3.1 Materials and Reagents

| Reagent | CAS Number | M.W. ( g/mol ) | Notes |

| This compound | 534595-85-2 | 301.08 | Substrate |

| Methyl Acrylate | 96-33-3 | 86.09 | Coupling partner, freshly distilled |

| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | Catalyst precursor |

| Tri(o-tolyl)phosphine (P(o-tol)₃) | 6163-58-2 | 304.37 | Ligand |

| Triethylamine (Et₃N) | 121-44-8 | 101.19 | Base, freshly distilled |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Anhydrous, reaction solvent |

| Ethyl Acetate | 141-78-6 | 88.11 | For extraction |

| Saturated aq. Ammonium Chloride (NH₄Cl) | 12125-02-9 | 53.49 | For work-up |

| Brine | N/A | N/A | Saturated aq. NaCl solution |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying agent |

| Silica Gel | 7631-86-9 | 60.08 | For column chromatography |

3.2 Step-by-Step Procedure

Caption: Step-by-step workflow for the Heck reaction protocol.

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), palladium(II) acetate (0.02 equiv), and tri(o-tolyl)phosphine (0.04 equiv).

-

Rationale: Using oven-dried glassware under an inert atmosphere prevents moisture from interfering with the catalyst. The ligand-to-metal ratio is crucial; typically a 2:1 ratio of monodentate phosphine to Pd is used to ensure the formation of the active L₂Pd(0) species.[7]

-

-

Solvent and Reagent Addition: Evacuate and backfill the flask with nitrogen gas three times. Add anhydrous DMF (to make a ~0.1 M solution) via syringe. Stir the mixture for 10 minutes at room temperature to allow for pre-catalyst formation.

-

Rationale: Degassing the solvent removes dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst. Pre-stirring allows the Pd(II) precatalyst to be reduced to the active Pd(0) state by the phosphine ligand.[3]

-

-

Initiation: Add triethylamine (2.0 equiv) followed by methyl acrylate (1.5 equiv) to the flask via syringe.

-

Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting indole is consumed (typically 4-12 hours).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the dark mixture into a separatory funnel containing saturated aqueous ammonium chloride and extract with ethyl acetate (3 x 50 mL for a 10 mmol scale reaction).

-

Rationale: The NH₄Cl quench protonates the basic triethylamine, making its salt water-soluble and easier to remove from the organic product.

-

-

Purification: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

-

Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Optimization of Reaction Parameters

The success of the Heck reaction is highly dependent on the interplay of several factors. The following table summarizes key parameters and provides guidance for optimization.

| Parameter | Typical Conditions | Rationale & Optimization Insights |

| Catalyst | Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄ (1-5 mol%) | Pd(OAc)₂ is a common, air-stable precatalyst that is reduced in situ.[8] For less reactive substrates, higher catalyst loading may be required. Pd(PPh₃)₄ can be used directly as a Pd(0) source. |

| Ligand | PPh₃, P(o-tol)₃, P(t-Bu)₃, Buchwald-type ligands | The ligand stabilizes the Pd catalyst, prevents precipitation of palladium black, and influences reactivity. Electron-rich, bulky phosphines often accelerate the rate-limiting oxidative addition step. For some substrates, ligand-free conditions using a phase-transfer catalyst can be effective, especially in aqueous media.[9] |

| Base | Et₃N, DIPEA, K₂CO₃, Cs₂CO₃, NaOAc (1.5-3.0 equiv) | An organic base like Et₃N is common in anhydrous polar aprotic solvents. Inorganic bases like K₂CO₃ are often used in solvents like DMF or in aqueous systems.[3] The choice of base can significantly impact yield and must be compatible with the substrates' functional groups. |

| Solvent | DMF, NMP, Acetonitrile, Dioxane | High-boiling polar aprotic solvents are standard as they effectively solvate the polar intermediates in the catalytic cycle. Greener approaches using water as a solvent have been developed and can be highly efficient.[10] |

| Temperature | 80 - 140 °C | Higher temperatures are generally required to drive the reaction, especially for less reactive aryl bromides or chlorides. For highly reactive aryl iodides, temperatures around 100 °C are typical. Excessive heat can lead to catalyst decomposition or side reactions. |

| Alkene | Electron-deficient alkenes (acrylates, styrenes) | Electron-withdrawing groups on the alkene accelerate the migratory insertion step. Styrenes and acrylates are excellent coupling partners.[3] |

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No or Low Conversion | 1. Inactive catalyst (oxidized Pd(0)).2. Insufficient temperature.3. Poor quality of reagents (wet solvent/base).4. Inappropriate ligand. | 1. Ensure rigorous inert atmosphere and use anhydrous, degassed solvents. Increase catalyst loading to 5-10 mol%.2. Increase reaction temperature in 10-20 °C increments.3. Use freshly distilled/dried solvents and bases.4. Screen different phosphine ligands (e.g., switch from PPh₃ to a more electron-rich ligand like P(t-Bu)₃). |

| Formation of Palladium Black | Catalyst decomposition and aggregation. | 1. Increase ligand-to-palladium ratio (e.g., from 2:1 to 4:1).2. Ensure the reaction is well-stirred.3. Avoid excessively high temperatures. |

| Alkene Isomerization | Reversible β-hydride elimination and re-addition. | 1. This is an inherent possibility in the mechanism.[7] Sometimes, adding a proton sponge or using specific ligand systems can minimize this side reaction.2. Use a milder base or lower the reaction temperature if conversion is still acceptable. |

| Homocoupling of Indole (Ar-Ar) | Side reaction promoted by certain conditions. | 1. Ensure the reaction is free of oxygen.2. Adjust the ligand and base combination. This is less common with iodo-substrates than with bromo-substrates. |